

7-Bromo-2-methylquinolin-4-ol: A Promising Scaffold for Drug Discovery

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Compound of Interest

Compound Name: 7-Bromo-2-methylquinolin-4-ol

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A comprehensive analysis of **7-Bromo-2-methylquinolin-4-ol** reveals its potential as a versatile drug scaffold, exhibiting promising anticancer, antimicrobial, and kinase inhibitory activities. This guide provides a comparative overview of its performance against established drug scaffolds and details the experimental validation of its therapeutic potential.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4][5] The introduction of a bromine atom at the 7-position and a methyl group at the 2-position of the quinolin-4-ol core can significantly modulate its biological activity, making **7-Bromo-2-methylquinolin-4-ol** a molecule of considerable interest for drug development professionals.

Comparative Analysis of Biological Activity

While specific quantitative data for **7-Bromo-2-methylquinolin-4-ol** is emerging, a comparative analysis of its closely related analogs against other established heterocyclic scaffolds such as benzimidazoles, indoles, and pyrimidines highlights the potential of the quinolin-4-ol core.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents.[25] Studies on highly brominated quinolines have shown potent inhibitory effects against various cancer cell lines, with IC50 values in the low microgram per milliliter range.[26] For instance, certain brominated quinoline derivatives exhibited IC50 values between 5.45 and 9.6 µg/mL against

C6, HeLa, and HT29 cancer cell lines.[26] While direct IC50 values for **7-Bromo-2-methylquinolin-4-ol** are not yet widely published, the data from analogous compounds suggest a strong potential for anticancer activity.

Compound/Scaffold	Cancer Cell Line	IC50 (μM)	Reference
7-Bromo-quinoline Analogues			
Highly Brominated Quinoline 1	C6	~7.3 (5.45 μg/mL)	[26]
Highly Brominated Quinoline 2	HeLa	~12.8 (9.6 μg/mL)	[26]
7-tert-butyl-substituted quinoline	MCF-7, HL-60, HCT-116, HeLa	0.02 - 0.04	[27]
Alternative Scaffolds			
Benzimidazole Derivative	Various	Broad Spectrum	[6][8][9]
Indole Derivative	Various	Broad Spectrum	[7][12][13][14][20]
Pyrimidine Derivative	Various	Broad Spectrum	[10][15][16][17][18]

Table 1: Comparative Anticancer Activity (IC50) of 7-Bromo-quinoline Analogs and Other Heterocyclic Scaffolds.

Antimicrobial Activity

The quinoline core is the basis for many antibacterial drugs. While specific Minimum Inhibitory Concentration (MIC) values for **7-Bromo-2-methylquinolin-4-ol** are not readily available, the broader class of quinolones exhibits potent antimicrobial activity. For comparison, other heterocyclic scaffolds like benzimidazoles and indoles also show a wide range of antimicrobial properties.

Compound/Scaffold	Bacterial Strain	MIC (µg/mL)	Reference
Quinolone Analogs	S. aureus, E. coli	Varies	[5]
Alternative Scaffolds			
Benzimidazole Derivative	Various	Broad Spectrum	[6][8][9]
Indole Derivative	Various	Broad Spectrum	[7][12][13][14][20]

Table 2: Comparative Antimicrobial Activity (MIC) of Quinolone Analogs and Other Heterocyclic Scaffolds.

Kinase Inhibitory Activity

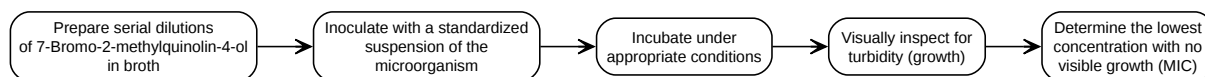
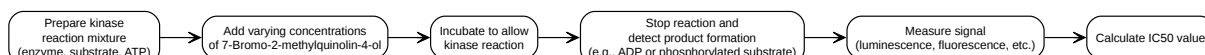
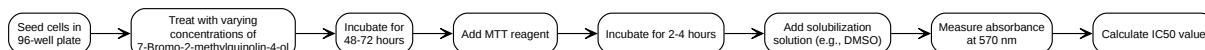
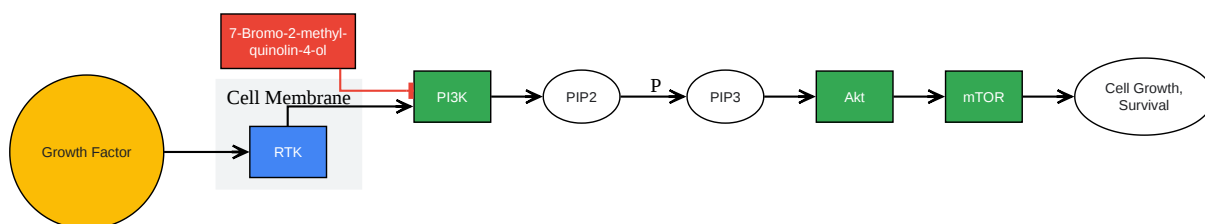
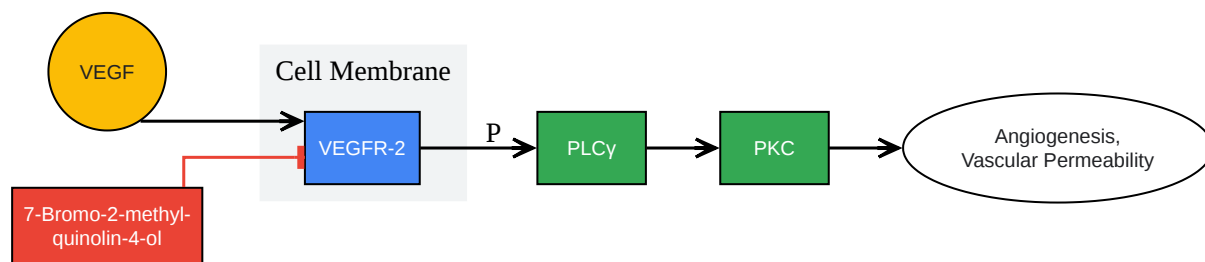
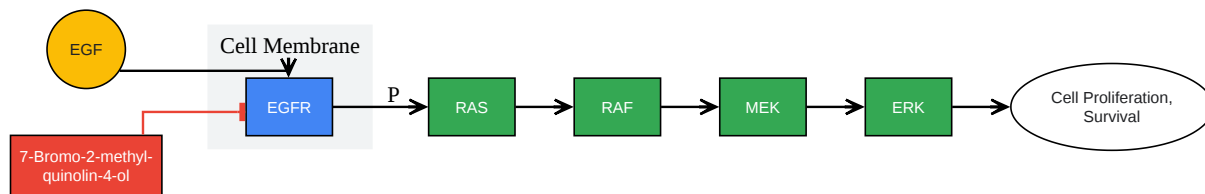
Quinoline derivatives have emerged as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[28][29][30][31][32][33][34][35][36][37][38][39][40][41][42] Specifically, they have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

Target Kinase	Quinoline-based Inhibitor	IC50 (nM)	Reference
EGFR	Compound 4f (quinazoline-based thiazole)	2.17 (wild-type)	[29]
EGFR	Compound I (quinoline derivative)	71	[30]
EGFR	Compound 19 (4-anilino-quinazoline)	3.2	[35]
VEGFR-2	Compound Q2 (quinolin-4(1H)-one derivative)	Potent Inhibition	[36]
VEGFR-2	Isatin-quinoline hybrid 13	69.11	[32]
VEGFR-2	Triazoloquinoxaline derivative 23j	3.7	[34]
PI3K	Quinoline 38	720 (PI3K), 2620 (mTOR)	[28]
PI3K	Imidazo[4,5-c]quinoline 39	900 (PI3K α), 1400 (mTOR)	[28]
PI3K δ	Quinoline 40	1.9	[28]

Table 3: Kinase Inhibitory Activity (IC50) of Various Quinoline-Based Compounds.

Signaling Pathway Inhibition

Quinoline-based compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The diagrams below illustrate the putative inhibitory action of **7-Bromo-2-methylquinolin-4-ol** on the EGFR, VEGFR-2, and PI3K/Akt signaling pathways.



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References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline based FDA Approved Drugs: Synthetic Route and Clinical Uses | CoLab [colab.ws]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. ijrpr.com [ijrpr.com]
- 14. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review | CoLab [colab.ws]
- 19. Emerging chemical scaffolds: The next generation of heterocycles in drugs - American Chemical Society [acs.digitellinc.com]
- 20. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ijsrtjournal.com [ijsrtjournal.com]
- 25. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 26. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 34. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC

[pmc.ncbi.nlm.nih.gov]

- 35. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 38. researchgate.net [researchgate.net]
- 39. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. files01.core.ac.uk [files01.core.ac.uk]
- 42. researchgate.net [researchgate.net]
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